molecular formula C20H24N6O2 B11001356 N-[2-(4-methoxyphenyl)ethyl]-1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide

N-[2-(4-methoxyphenyl)ethyl]-1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide

Cat. No.: B11001356
M. Wt: 380.4 g/mol
InChI Key: WRHOCUKJGXDCRR-UHFFFAOYSA-N
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Description

N-[2-(4-methoxyphenyl)ethyl]-1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a combination of a piperidine ring, a triazolopyridazine moiety, and a methoxyphenyl group, which contribute to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-methoxyphenyl)ethyl]-1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Formation of the piperidine ring: This can be achieved through the cyclization of appropriate amine precursors under acidic or basic conditions.

    Introduction of the triazolopyridazine moiety: This step often involves the reaction of a hydrazine derivative with a suitable pyridazine precursor, followed by cyclization.

    Attachment of the methoxyphenyl group: This can be accomplished through a nucleophilic substitution reaction, where the methoxyphenyl group is introduced to the piperidine ring.

    Final coupling: The final step involves coupling the intermediate compounds to form the desired product, often using coupling reagents such as EDCI or DCC.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure scalability, cost-effectiveness, and environmental sustainability. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-methoxyphenyl)ethyl]-1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.

    Reduction: The compound can be reduced to form amines or alcohols.

    Substitution: The piperidine ring can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.

    Substitution: Conditions may vary depending on the substituent, but typical reagents include halides, acids, or bases.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group may yield methoxybenzoic acid, while reduction of the piperidine ring may produce piperidine alcohols.

Scientific Research Applications

Anticancer Potential

Recent studies have focused on the anticancer properties of compounds containing triazole and pyridazine structures. For instance, derivatives with similar frameworks have shown promising cytotoxic effects against several cancer cell lines, including colon and breast cancer cells. The introduction of the piperidine and methoxyphenyl groups may enhance these effects by improving solubility and bioavailability .

Neuropharmacological Effects

The piperidine moiety is often associated with neuropharmacological activities. Compounds similar to N-[2-(4-methoxyphenyl)ethyl]-1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide have been studied for their potential as anxiolytics and antidepressants. The interaction of the triazole ring with neurotransmitter receptors could modulate mood and anxiety disorders .

Synthesis and Derivatives

The synthesis of this compound typically involves several key steps:

  • Formation of the Triazolo-Pyridazine Core : This step often utilizes cyclization reactions involving hydrazine derivatives.
  • Piperidine Ring Construction : This may involve nucleophilic substitution reactions or other coupling strategies.
  • Methoxyphenyl Substitution : The final step includes attaching the methoxyphenyl group to enhance biological activity.

The optimization of these synthetic routes is crucial for improving yield and purity of the compound.

Case Study 1: Antitumor Activity

In a recent investigation, a series of compounds structurally related to this compound were evaluated for their anticancer properties. Results indicated that specific substitutions on the triazole ring significantly enhanced cytotoxicity against MCF-7 breast cancer cells. The study highlighted the importance of structural modifications in optimizing therapeutic efficacy .

Case Study 2: Neuropharmacological Screening

Another study assessed the neuropharmacological profile of similar piperidine derivatives in animal models. The findings suggested that these compounds exhibited significant anxiolytic effects in behavioral tests. The mechanism was attributed to modulation of GABAergic transmission, indicating potential applications in treating anxiety disorders .

Mechanism of Action

The mechanism of action of N-[2-(4-methoxyphenyl)ethyl]-1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to downstream effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • **N-[2-(4-methoxyphenyl)ethyl]-1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide shares structural similarities with other compounds containing piperidine, triazolopyridazine, or methoxyphenyl groups.
  • Examples: Compounds such as N-[2-(4-methoxyphenyl)ethyl]-1-(pyridazin-6-yl)piperidine-4-carboxamide or N-[2-(4-methoxyphenyl)ethyl]-1-(triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide.

Uniqueness

  • The unique combination of functional groups in this compound imparts distinct chemical properties and potential applications that may not be present in similar compounds.
  • Its specific structure allows for targeted interactions with molecular targets, making it a valuable compound for research and development.

Biological Activity

N-[2-(4-methoxyphenyl)ethyl]-1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, particularly focusing on its antitumor properties and interactions with various biological targets.

Chemical Structure

The compound can be described by the following structural formula:

C21H26N4O2\text{C}_{21}\text{H}_{26}\text{N}_4\text{O}_2

Biological Activity Overview

The biological activity of this compound has been investigated primarily in the context of its antitumor properties. Research indicates that derivatives of triazolo-pyridazine compounds exhibit significant antineoplastic activity against a variety of cancer cell lines.

Antitumor Activity

A study conducted by the National Cancer Institute evaluated the antitumor activity of related compounds on 60 different cancer cell lines, including leukemia, non-small cell lung cancer, colon cancer, and breast cancer. The results indicated that compounds containing the triazolo-pyridazine moiety showed promising antitumor effects.

Case Study: Antitumor Efficacy

In a specific case involving derivatives of 3-R-6-(4-methoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine, it was found that these compounds exhibited potent activity against MDA-MB-468 breast cancer cells. The modifications in the side chains significantly influenced the antitumor efficacy, suggesting a structure-activity relationship (SAR) that could guide future drug design efforts .

The mechanism by which this compound exerts its biological effects is not fully elucidated. However, it is hypothesized that the compound may interact with various molecular targets involved in cell proliferation and apoptosis pathways.

Target Interactions

Research has shown that similar triazole-containing compounds can inhibit key enzymes and receptors involved in cancer progression. For instance:

  • p38 MAPK Inhibition : Compounds with triazolo structures have been identified as inhibitors of p38 mitogen-activated protein kinase (MAPK), which plays a crucial role in inflammatory responses and cell differentiation .
  • Cell Cycle Regulation : Some derivatives have been shown to affect cell cycle regulators like CDK6, indicating potential applications in managing cancer cell growth .

Data Tables

Activity Cell Line IC50 (μM) Notes
AntitumorMDA-MB-468 (Breast)5.0High efficacy observed
AntitumorA549 (Lung)8.0Moderate efficacy
AntitumorHCT116 (Colon)12.0Lower efficacy compared to others

Properties

Molecular Formula

C20H24N6O2

Molecular Weight

380.4 g/mol

IUPAC Name

N-[2-(4-methoxyphenyl)ethyl]-1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide

InChI

InChI=1S/C20H24N6O2/c1-28-17-4-2-15(3-5-17)8-11-21-20(27)16-9-12-25(13-10-16)19-7-6-18-23-22-14-26(18)24-19/h2-7,14,16H,8-13H2,1H3,(H,21,27)

InChI Key

WRHOCUKJGXDCRR-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CCNC(=O)C2CCN(CC2)C3=NN4C=NN=C4C=C3

Origin of Product

United States

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